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Compound of Interest

Compound Name: Fetidine

Cat. No.: B1221024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Famotidine, a potent histamine H₂-receptor antagonist. This document is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and quality control, offering detailed experimental protocols and a consolidated presentation of

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopic data.

Chemical Structure of Famotidine
To facilitate the interpretation of the spectroscopic data, the chemical structure of Famotidine is

presented below.

Caption: Chemical Structure of Famotidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Famotidine. Herein, we provide the ¹H and ¹³C NMR data obtained in deuterated dimethyl

sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy
Instrumentation:
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A Bruker Avance III 400 MHz or 500 MHz NMR spectrometer was used for acquiring the

spectra.[1]

Sample Preparation:

A sample of Famotidine was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H

and ¹³C NMR analysis.[2] For some experiments, deuterated water (D₂O) was also used as a

solvent.[3]

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ =

0.00 ppm).[1]

¹H NMR Spectroscopy Parameters:

The ¹H NMR spectra were recorded at a frequency of 400 MHz or 500 MHz.[1][3]

Standard pulse sequences were utilized for one-dimensional ¹H NMR acquisition.

¹³C NMR Spectroscopy Parameters:

The ¹³C NMR spectra were recorded at a frequency of 100 MHz or 125.77 MHz.[1][3]

Proton-decoupled spectra were acquired to simplify the carbon signals.

¹H NMR Spectral Data of Famotidine in DMSO-d₆
Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.15 s 1H Thiazole-H

6.85 br s 2H -NH₂ (Guanidine)

6.50 br s 2H -SO₂NH₂

3.60 s 2H -S-CH₂-Thiazole

3.30 t 2H -CH₂-N-

2.65 t 2H -S-CH₂-
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¹³C NMR Spectral Data of Famotidine in DMSO-d₆
Chemical Shift (ppm) Assignment

168.5 C=N (Guanidine)

158.0 Thiazole C-2

149.5 Thiazole C-4

110.0 Thiazole C-5

45.0 -CH₂-N-

30.0 -S-CH₂-Thiazole

28.5 -S-CH₂-

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Famotidine, which is crucial for its identification and quantification in various matrices.

Experimental Protocol: LC-MS/MS
Instrumentation:

A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent

Gemini-NX C₁₈ column with a triple quadrupole mass spectrometer) was employed.[4]

Sample Preparation:

For analysis in biological matrices, a protein precipitation method using methanol is typically

employed for sample preparation.[4][5]

Liquid Chromatography Conditions:

Column: Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) or equivalent.[5]

Mobile Phase: A gradient elution is often used with a mixture of methanol and water

containing 0.1% formic acid.[4] An isocratic mobile phase of 0.1% aqueous formic acid and
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methanol (60:40, v/v) has also been reported.[5]

Flow Rate: A typical flow rate is 0.4 mL/min.[4]

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.[6]

Scan Type: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis,

monitoring specific precursor-to-product ion transitions.[5]

Key Transitions: The monitored transition for Famotidine is typically m/z 338.1 → 189.1.[4]

Other product ions, such as m/z 259, have also been observed.[7] In negative ion mode, the

[M-H]⁻ ion at m/z 336 is observed.[8]

Mass Spectral Data of Famotidine
Ion m/z

[M+H]⁺ (Precursor Ion) 338.1

Product Ion 1 189.1

Product Ion 2 259

[M-H]⁻ 336

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the

Famotidine molecule.

Experimental Protocol: FT-IR Spectroscopy
Instrumentation:

A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of the Famotidine sample is intimately mixed and ground with 100-200

mg of dry, spectroscopic grade potassium bromide (KBr).[9]

The mixture is then compressed in a die under high pressure to form a thin, transparent

pellet.

Data Acquisition:

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data of Famotidine
Wavenumber (cm⁻¹) Assignment

3399 N-H stretching (amino group)[10]

3349 N-H stretching (amides)[11]

3104 Aromatic C-H stretching[11]

2935 C-H stretching (aliphatic)[10]

1635 C=N stretching (guanidine)

1597 N-H bending (amines)[11]

1530 Aromatic ring stretching[11]

1331 Asymmetric SO₂ stretching[3]

1146 Symmetric SO₂ stretching[3]

Experimental Workflows
The general workflows for the spectroscopic analysis of Famotidine are outlined below.
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NMR Spectroscopy Workflow LC-MS/MS Workflow FT-IR Spectroscopy Workflow

Famotidine Sample

Dissolve in DMSO-d6

Acquire 1H and 13C NMR Spectra

Process Data (FT, Phasing, Baseline Correction)

Spectral Analysis

Famotidine Sample (e.g., in plasma)

Protein Precipitation with Methanol

LC Separation

Electrospray Ionization (ESI)

Tandem Mass Spectrometry (MS/MS)

Data Analysis (Quantification)

Famotidine Sample

Grind with KBr

Press into Pellet

Acquire FT-IR Spectrum

Spectral Analysis

Click to download full resolution via product page

Caption: General workflows for NMR, LC-MS/MS, and FT-IR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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